
(Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a hydrazinylidene group, and an oxido-phenylazanium moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium typically involves the condensation of naphthalene-2-carbaldehyde with phenylhydrazine under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and physical properties.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium is used as a precursor for the synthesis of more complex organic molecules
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its interactions with various biological targets, such as enzymes and receptors, make it a candidate for drug development and therapeutic applications.
Medicine
In medicine, this compound has shown promise as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain pathogens and cancer cells has led to ongoing research into its potential as a pharmaceutical compound.
Industry
In industrial applications, this compound is used in the development of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of essential bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds such as naphthalene-2-carbaldehyde and naphthalene-2-amine share structural similarities with (Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium.
Hydrazine derivatives: Phenylhydrazine and its derivatives are structurally related to the hydrazinylidene group in the compound.
Oxido-phenylazanium derivatives: Compounds containing the oxido-phenylazanium moiety, such as certain azo dyes, are similar in structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for scientific research and industrial use.
Propriétés
Formule moléculaire |
C16H13N3O |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(Z)-(naphthalen-2-ylhydrazinylidene)-oxido-phenylazanium |
InChI |
InChI=1S/C16H13N3O/c20-19(16-8-2-1-3-9-16)18-17-15-11-10-13-6-4-5-7-14(13)12-15/h1-12,17H/b19-18- |
Clé InChI |
OWJQKFDVEQTHAX-HNENSFHCSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/[N+](=N/NC2=CC3=CC=CC=C3C=C2)/[O-] |
SMILES canonique |
C1=CC=C(C=C1)[N+](=NNC2=CC3=CC=CC=C3C=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


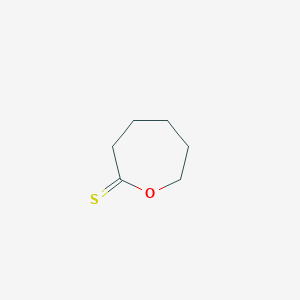
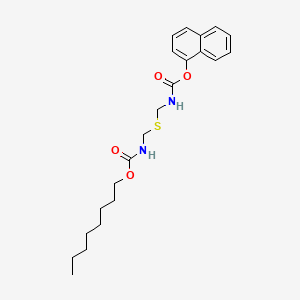
![Dibutyltinbis[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14477228.png)

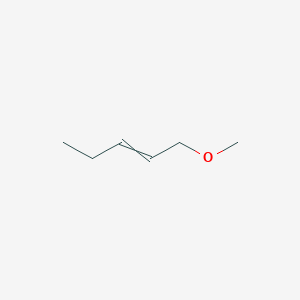
![[(5-Anilino-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B14477247.png)
![2-[(3-Chlorophenyl)methyl]-1-methylpyrrolidine](/img/structure/B14477249.png)
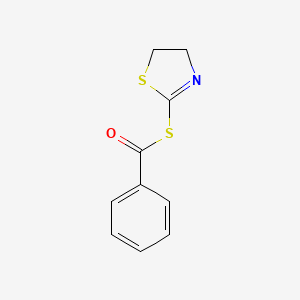

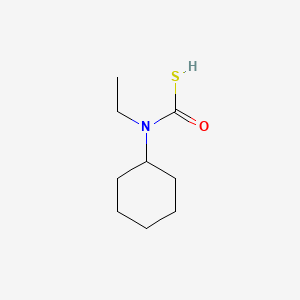


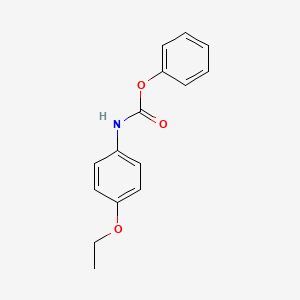
![2H-1,2,3-Triazolo[4,5-b]pyridin-5-amine, 2-(4-methoxyphenyl)-](/img/structure/B14477269.png)
